molecular formula C18H17NO2 B4409108 1-[3-(allyloxy)benzoyl]indoline

1-[3-(allyloxy)benzoyl]indoline

Cat. No.: B4409108
M. Wt: 279.3 g/mol
InChI Key: BDVDLSDMHPNGEE-UHFFFAOYSA-N
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Description

1-[3-(Allyloxy)benzoyl]indoline is a synthetic organic compound featuring an indoline core substituted at the 1-position with a 3-(allyloxy)benzoyl group. This molecular architecture, which combines a nitrogen heterocycle with an aromatic ester and an allyl ether, makes it a valuable intermediate in medicinal chemistry and chemical synthesis. The allyloxy group can serve as a versatile handle for further chemical transformations, including Claisen rearrangements or deprotections, to access more complex structures . Similarly, the benzoyl indoline scaffold is a motif of interest in the development of biologically active molecules, with research showing that analogous structures can exhibit significant potency in various assay systems . This product is provided as a high-purity material for research and development applications. Researchers can utilize this compound as a key building block for the synthesis of novel compounds, or for probing structure-activity relationships. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(3-prop-2-enoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-12-21-16-8-5-7-15(13-16)18(20)19-11-10-14-6-3-4-9-17(14)19/h2-9,13H,1,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVDLSDMHPNGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The structural characteristics of 1-[3-(Allyloxy)benzoyl]indoline suggest several promising avenues in medicinal chemistry:

  • Anticancer Activity : Indole derivatives are known for their anticancer properties. Research on similar compounds indicates that modifications to the indole structure can enhance cytotoxicity against cancer cells. The benzoyl group may further influence this activity by altering the compound's interaction with biological targets.
  • Neurological Disorders : Compounds with indole structures have been studied for their neuroprotective effects. Investigating the potential of this compound in models of neurodegeneration could reveal therapeutic benefits.
  • Antimicrobial Properties : Similar indole derivatives have shown antimicrobial activity, suggesting that this compound might possess similar properties worth exploring through in vitro studies.

Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications affect biological activity is crucial for optimizing the therapeutic profile of this compound. SAR studies could help elucidate:

  • The impact of the allyloxy group on binding affinity to specific receptors or enzymes.
  • The role of the benzoyl moiety in enhancing or inhibiting biological activity.

Synthesis and Characterization

Synthesis methods for this compound involve several strategies, including:

  • Direct Synthesis : Utilizing standard organic reactions to introduce the allyloxy and benzoyl groups onto the indoline scaffold.
  • Characterization Techniques : Employing NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity post-synthesis.

Biological Interaction Studies

To assess the biological relevance of this compound:

  • In Vitro Studies : Conducting assays to evaluate cytotoxicity against various cancer cell lines and testing for antimicrobial efficacy.
  • In Vivo Models : Exploring potential therapeutic effects in animal models could provide insights into pharmacodynamics and pharmacokinetics.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can highlight unique properties and potential applications:

Compound NameStructure FeaturesBiological Activity
1-BenzylindoleIndole core with a benzyl substituentAnticancer, neuroprotective
3-AllylindoleIndole core with an allyl substituentAntimicrobial
1-(4-Methoxybenzoyl)indoleIndole core with a methoxybenzoyl groupAnticancer
2-PhenylindoleIndole core with a phenyl substituentAntidepressant
5-AllyloxyindoleIndole core with an allyloxy substituentPotential anti-inflammatory

The unique combination of both benzoyl and allyloxy groups in this compound may enhance its reactivity compared to simpler indole derivatives, suggesting that it could exhibit distinct biological interactions.

Comparison with Similar Compounds

Core Structure Variations

  • Indoline vs. Indole Derivatives: Indoline’s saturated core (e.g., in 1-(3-phenylpropanoyl)indoline ) enhances conformational rigidity compared to indoles (e.g., 1-Methyl-3-(1',3'-dimethylbut-3'-enyl)indole ).
  • Piperazine vs. Indoline :
    1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride replaces the indoline core with a piperazine ring, increasing basicity and solubility due to the secondary amine.

Substituent Effects

  • Allyloxy vs. Sulfonyl Groups :
    Compounds like 5-O-methylsulfonyl indole derivatives (e.g., seco-CI compounds 2 and 3 ) exhibit cytotoxic activity (IC₅₀ ~1–5 µM), whereas allyloxy groups may favor different bioactivity profiles due to lower electron-withdrawing effects.
  • Allyloxy vs. Difluoromethoxy :
    The difluoromethoxy group in enhances metabolic resistance compared to allyloxy, which is prone to oxidation or Michael additions.

Catalytic Approaches

  • Iridium-Catalyzed Asymmetric Synthesis :
    (S)-3-Allyl-1-benzyl-6-chloro-3-hydroxyindolin-2-one was synthesized with 96% enantiomeric excess using [Ir(COD)Cl]₂ and chiral ligands , highlighting strategies for stereocontrol in allyl-substituted indolines.

Functionalization Techniques

  • Chlorosulfonation :
    Chlorosulfonation of indoline derivatives (e.g., compound 5g ) introduces sulfonyl groups, contrasting with allyloxy’s introduction via nucleophilic substitution or coupling.

Antimicrobial and Anticancer Potential

  • Antimicrobial Activity :
    Indoline derivatives (e.g., 6a–k ) with sulfonyl or halogen substituents showed MIC values <10 µg/mL against bacterial/fungal strains, whereas allyloxy derivatives’ activity remains unexplored.
  • Cytotoxicity :
    Seco-CI compounds 2 and 3 (5-O-sulfonyl indoles) demonstrated cytotoxicity comparable to doxorubicin (IC₅₀ ~1.2 µM in COLO 205 cells) . Allyloxy groups may modulate potency through divergent mechanisms (e.g., alkylation vs. receptor binding).

Stereochemical Considerations

  • The high enantiomeric excess (96% ee) achieved for (S)-3-allyl-indolin-2-one underscores the importance of stereochemistry in biological interactions, a factor critical for 1-[3-(allyloxy)benzoyl]indoline if chiral centers are present.

Physicochemical Properties

Compound Core Substituent Molecular Weight Key Properties Reference
This compound Indoline 3-Allyloxybenzoyl ~295 (estimated) Moderate lipophilicity, potential for alkene reactivity
1-(3-Phenylpropanoyl)indoline Indoline 3-Phenylpropanoyl 251.33 Higher rigidity, no alkene
seco-CI compound 2 Indole 5-O-Methylsulfonyl ~350 (estimated) Cytotoxic, electron-withdrawing
1-[3-(Difluoromethoxy)benzoyl]piperazine Piperazine 3-Difluoromethoxy 292.71 Enhanced solubility, metabolic stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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